
6-Bromo-4-fluoro-3-iodo-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-fluoro-3-iodo-1H-indazole is a chemical compound with the molecular formula C7H3BrFIN2. It has a molecular weight of 340.92 .
Molecular Structure Analysis
The InChI code for 6-Bromo-4-fluoro-3-iodo-1H-indazole is 1S/C7H3BrFIN2/c8-4-1-3(9)2-5-6(4)7(10)12-11-5/h1-2H, (H,11,12) and the InChI key is UFBMFTQJQXKQLO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
6-Bromo-4-fluoro-3-iodo-1H-indazole is a solid at room temperature . It is typically stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Anticancer Activity
Indazole derivatives have been studied for their potential use in targeted cancer therapies. They are applied in the treatment of various cancers such as lung, breast, colon, and prostate by functioning as kinase inhibitors .
Anti-Inflammatory and Analgesic Effects
These compounds exhibit significant anti-inflammatory properties, making them candidates for the development of new anti-inflammatory and analgesic drugs .
Antimicrobial Properties
Indazoles show promise as antibacterial and antifungal agents due to their ability to inhibit the growth of various microorganisms .
Antiviral Applications
Some indazole derivatives have shown anti-HIV activities, suggesting their potential use in antiretroviral therapies .
Neuroprotective Effects
Research indicates that indazoles may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .
Cardiovascular Benefits
Indazole compounds have been associated with antihypertensive effects, which could be useful in managing cardiovascular diseases .
Antidiabetic Potential
Due to their ability to modulate biological pathways, indazoles are being explored for their antidiabetic properties .
Psychotropic Effects
These compounds are also being investigated for their potential use in treating various psychiatric disorders due to their psychotropic effects .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
This compound is a derivative of indazole, a heterocyclic aromatic organic compound that has been studied for its potential biological activities .
Mode of Action
Indazole derivatives have been known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Indazole and its derivatives have been associated with various biochemical pathways, including those involved in antimicrobial, anti-inflammatory, and anticancer activities
Result of Action
Indazole derivatives have shown potential in various therapeutic applications, including anticancer, antiangiogenic, and antioxidant activities
Propiedades
IUPAC Name |
6-bromo-4-fluoro-3-iodo-2H-indazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFIN2/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHNNDROHOCDKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)I)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFIN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646411 |
Source


|
| Record name | 6-Bromo-4-fluoro-3-iodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887568-00-5 |
Source


|
| Record name | 6-Bromo-4-fluoro-3-iodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

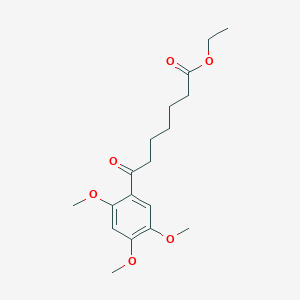




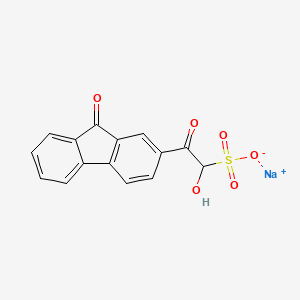
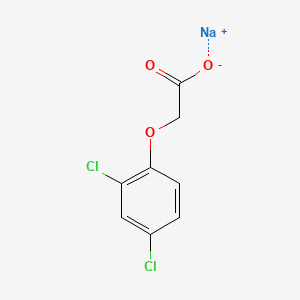

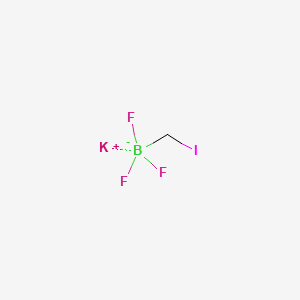
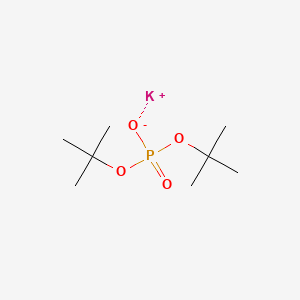

![2-Anthracenesulfonic acid, 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B1343615.png)

